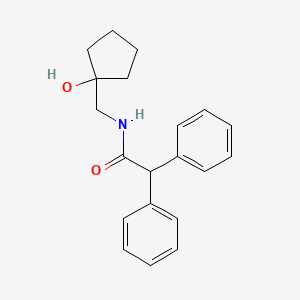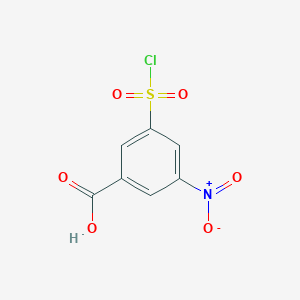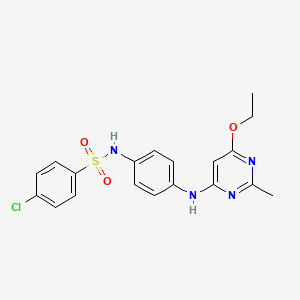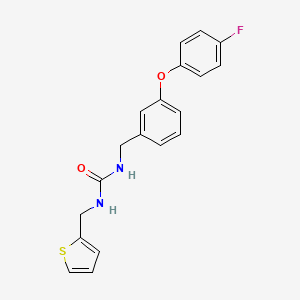![molecular formula C22H29FN4O3 B2618297 (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1705739-42-9](/img/structure/B2618297.png)
(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a bipiperidinyl group, a pyrazolyl group, and a methoxy group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The fluorophenoxy and methoxy groups would likely contribute to the compound’s polarity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all play a role .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antifungal and Antimicrobial Potential : Novel derivatives similar in structure to the queried compound have been synthesized and evaluated for their biological activities. For example, derivatives have shown promising antifungal and antimicrobial activities, indicating their potential utility in developing new therapeutic agents (Lv et al., 2013), (Kumar et al., 2012).
Antimycobacterial Activity : Research on compounds structurally related to the queried molecule has highlighted their effectiveness against isoniazid-resistant Mycobacterium tuberculosis, showcasing the potential of these compounds in addressing drug-resistant bacterial infections (Ali & Yar, 2007).
Antibacterial Screening : Studies have also focused on the synthesis of novel compounds for antibacterial screening, with findings indicating significant antibacterial activities against various strains. These results underscore the chemical's potential in contributing to the development of new antibacterial agents (Landage et al., 2019).
Fluorination and Photostability Enhancement : Research has demonstrated the utility of fluorination in enhancing the photostability and spectroscopic properties of related compounds, which could be beneficial in developing fluorescent probes and materials with improved performance (Woydziak et al., 2012).
Novel Synthesis Approaches
Regioselective Synthesis : The development of regioselective procedures for synthesizing pyrazole derivatives highlights innovative approaches to chemical synthesis, providing a pathway to accessing a wide range of structurally diverse and biologically relevant compounds (Alizadeh et al., 2015).
Crystal Growth and Characterization : Studies focusing on the crystal growth and characterization of piperidine derivatives point towards applications in materials science, particularly in the development of new nonlinear optical materials with potential uses in various optical technologies (Revathi et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3/c1-25-15-18(21(24-25)29-2)22(28)27-11-7-16(8-12-27)26-13-9-17(10-14-26)30-20-6-4-3-5-19(20)23/h3-6,15-17H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICANWCUDCJNUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2618214.png)
![4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2618215.png)


![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2618219.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2618221.png)




![N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618232.png)
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2618234.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2618237.png)
